Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

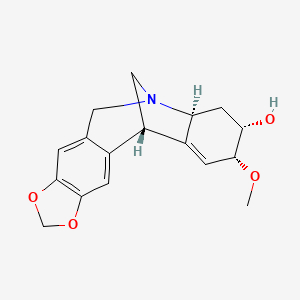

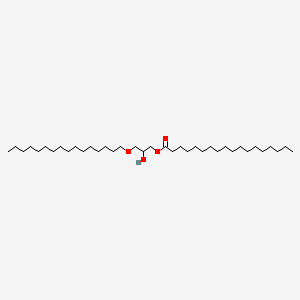

Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)-, is a cyclic lipopeptide compound known for its antifungal properties. It belongs to the echinocandin class of antifungal agents, which are known to inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This compound is particularly effective against Candida and Aspergillus species, making it a valuable tool in the treatment of fungal infections.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- involves multiple steps, including peptide coupling reactions, protection and deprotection of functional groups, and cyclization. The process typically starts with the synthesis of the linear peptide chain, followed by cyclization to form the cyclic lipopeptide structure. The reaction conditions often involve the use of coupling reagents such as HATU or EDCI, and protecting groups like Boc or Fmoc to protect the amino and hydroxyl groups during the synthesis.

Industrial Production Methods

Industrial production of Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- is achieved through fermentation processes using specific strains of fungi, such as Aspergillus oryzae. The fermentation broth is then subjected to extraction and purification processes, including solvent extraction, chromatography, and crystallization, to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The amino and hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino or hydroxyl derivatives.

Aplicaciones Científicas De Investigación

Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.

Biology: Employed in research on fungal cell wall synthesis and the development of antifungal agents.

Medicine: Investigated for its potential in treating fungal infections, particularly those caused by Candida and Aspergillus species.

Industry: Utilized in the production of antifungal pharmaceuticals and as a reference standard in quality control processes.

Mecanismo De Acción

The mechanism of action of Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme responsible for the synthesis of β-(1,3)-D-glucan in the fungal cell wall. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The molecular targets include the Fks1p subunit of the glucan synthase complex, and the pathways involved are related to cell wall biosynthesis and maintenance.

Comparación Con Compuestos Similares

Echinocandin B, 1-((4R,5R)-5-(3-aminopropoxy)-4-hydroxy-N2-(1-oxohexadecyl)-L-ornithine)- is unique among echinocandins due to its specific structural features and potency. Similar compounds include:

Caspofungin: Another echinocandin with a similar mechanism of action but different structural modifications.

Micafungin: Known for its enhanced stability and broader spectrum of activity.

Anidulafungin: Distinguished by its unique pharmacokinetic properties and lack of significant drug interactions.

Each of these compounds shares the common feature of inhibiting β-(1,3)-D-glucan synthesis but differs in their pharmacokinetics, spectrum of activity, and clinical applications.

Propiedades

| 143131-16-2 | |

Fórmula molecular |

C53H88N8O16 |

Peso molecular |

1093.3 g/mol |

Nombre IUPAC |

N-[21-(3-aminopropoxy)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide |

InChI |

InChI=1S/C53H88N8O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-39(67)55-36-27-38(66)51(77-25-18-24-54)59-50(74)43-44(68)30(2)28-61(43)53(76)41(32(4)63)57-49(73)42(46(70)45(69)33-20-22-34(64)23-21-33)58-48(72)37-26-35(65)29-60(37)52(75)40(31(3)62)56-47(36)71/h20-23,30-32,35-38,40-46,51,62-66,68-70H,5-19,24-29,54H2,1-4H3,(H,55,67)(H,56,71)(H,57,73)(H,58,72)(H,59,74) |

Clave InChI |

XSHXRYOJAITSJP-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)OCCCN)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.